REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[c:4]1[cH:5][c:6]([O:15][CH2:16][c:17]2[cH:18][cH:19][cH:20][cH:21][cH:22]2)[cH:7][c:8]2[c:13]1[O:12][CH2:11][C:10](=[O:14])[NH:9]2.[CH3:23][C:24](=[O:25])[OH:26].[Cl:33][CH:34]([Cl:35])[CH3:36].[Na+:32].[OH2:27].[S:28]([O-:29])([OH:30])=[O:31]>>[C:1]([CH2:2][Cl:33])(=[O:3])[c:4]1[cH:5][c:6]([O:15][CH2:16][c:17]2[cH:18][cH:19][cH:20][cH:21][cH:22]2)[cH:7][c:8]2[c:13]1[O:12][CH2:11][C:10](=[O:14])[NH:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1cc(OCc2ccccc2)cc2c1OCC(=O)N2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S([O-])O
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Name
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Type
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product
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Smiles
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O=C1COc2c(cc(OCc3ccccc3)cc2C(=O)CCl)N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |